2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds, which have been found to be potent inhibitors of certain enzymes . .
Mode of Action
Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit their target enzymes by binding to their active sites
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given that other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit certain enzymes , this compound may affect the pathways these enzymes are involved in
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to have antiproliferative activities against certain cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable halogenated precursor. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, and the thioacetamide moiety is added through a thiol-ene reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to a sulfoxide or sulfone.
Reduction: : The triazolopyrimidine core can be reduced to form a corresponding amine.
Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has shown potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable tool for studying disease mechanisms and developing new therapies.
Medicine
In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various conditions, including cancer and viral infections.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it suitable for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid
5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the thioacetamide moiety. These features contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-4-2-3-5-15(12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)14-8-6-13(20)7-9-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCTWLMXSIDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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